2-Bromo-2-methylpropan-1-ol
Overview
Description
2-Bromo-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9BrO. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is also known by other names such as 1-bromo-2-methylpropan-2-ol and 2-bromo-2-methyl-1-propanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylpropan-1-ol can be synthesized through several methods. One common method involves the bromination of 2-methylpropan-1-ol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) to form 2-methylpropan-2-ol.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aqueous KOH or sodium hydroxide (NaOH) under reflux conditions.
Elimination: Strong bases such as KOH or NaOH in ethanol are used under reflux conditions.
Major Products
Substitution: 2-Methylpropan-2-ol
Elimination: 2-Methylpropene
Scientific Research Applications
2-Bromo-2-methylpropan-1-ol has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It serves as a starting material in the synthesis of biologically active molecules, such as epothilone C and bistramide A.
Material Science: It is used as a structural modifier in the development of homochiral porous molecular networks.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methylpropan-1-ol in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation, which is then attacked by a nucleophile such as OH⁻ to form the final product . In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion .
Comparison with Similar Compounds
2-Bromo-2-methylpropan-1-ol can be compared with other similar compounds such as:
2-Bromo-2-methylpropane: This compound is similar in structure but lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-methylpropan-1-ol: This compound has a similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.
The uniqueness of this compound lies in its ability to undergo both substitution and elimination reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDAQGFJMQNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55376-31-3 | |
Record name | 2-bromo-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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